Fluorescein diacetate

Catalog No.
S582460
CAS No.
596-09-8
M.F
C24H16O7
M. Wt
416.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fluorescein diacetate

CAS Number

596-09-8

Product Name

Fluorescein diacetate

IUPAC Name

(6'-acetyloxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) acetate

Molecular Formula

C24H16O7

Molecular Weight

416.4 g/mol

InChI

InChI=1S/C24H16O7/c1-13(25)28-15-7-9-19-21(11-15)30-22-12-16(29-14(2)26)8-10-20(22)24(19)18-6-4-3-5-17(18)23(27)31-24/h3-12H,1-2H3

InChI Key

CHADEQDQBURGHL-UHFFFAOYSA-N

SMILES

CC(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)C)C5=CC=CC=C5C(=O)O3

Synonyms

3',6'-diacetylfluorescein, diacetylfluorescein, fluorescein 3',6'-diacetate, fluorescein diacetate, MFCD-5062, NSC-4726, NSC-667259, spiro(isobenzofuran-1(3h),9'-(9h)xanthen)-3-one, 3',6'-bis(acetyloxy)-

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)C)C5=CC=CC=C5C(=O)O3

Cell viability and cytotoxicity assays:

  • DAF is employed to assess cell viability and cytotoxicity in various experimental settings. In viable cells, esterases cleave the non-fluorescent DAF molecule, generating a brightly fluorescent product. Conversely, in dead or damaged cells, esterase activity is compromised, leading to diminished fluorescence. By measuring the fluorescence intensity, researchers can quantify the number of viable cells and assess the cytotoxic effects of drugs or other agents.

Monitoring intracellular esterase activity:

  • DAF serves as a sensitive probe for monitoring intracellular esterase activity. The fluorescence intensity directly correlates with the enzymatic activity, allowing researchers to study the regulation and function of esterases in living cells. This information is crucial for understanding various cellular processes, such as lipid metabolism and signal transduction.

Labeling specific cell populations:

  • DAF can be conjugated to specific targeting moieties, such as antibodies, to label and track particular cell populations within a complex mixture. This targeted labeling approach enables researchers to isolate and study specific cell types for further analysis.

Imaging applications:

  • Due to its fluorescence properties, DAF is valuable for various imaging applications in cell biology. It can be used in conjunction with fluorescence microscopy to visualize live cells, monitor cellular processes in real-time, and study the distribution of esterase activity within cells.

Fluorescein diacetate is a nonpolar, lipid-soluble fluorescent dye that is widely used in biological research. It is an ester derivative of fluorescein, characterized by its nonfluorescent nature in its intact form. Upon entering cells, fluorescein diacetate is hydrolyzed by intracellular esterases to release fluorescein, which exhibits strong fluorescence. This property makes fluorescein diacetate a valuable tool for assessing cell viability and membrane integrity in various biological studies .

As mentioned previously, FDA is a cell-permeable probe that becomes fluorescent only after entering a living cell and being converted to fluorescein by intracellular esterases. This mechanism offers several advantages:

  • Specificity: Live cells with functional esterase activity are the only ones that can convert FDA to fluorescein and become fluorescent. Dead or damaged cells lack this activity and remain non-fluorescent [].
  • Non-invasive: FDA does not harm living cells and allows for real-time monitoring of cell viability through fluorescence microscopy [].
  • Skin and eye irritant: Avoid contact with skin and eyes. Wear gloves and safety glasses when handling FDA [].
  • Light and heat sensitive: Store in a cool, dark place to prevent decomposition [].
  • Dispose of properly: Follow institutional guidelines for disposal of chemical waste.

The primary chemical reaction involving fluorescein diacetate is its hydrolysis to fluorescein:

Fluorescein DiacetateEsterasesFluorescein+Acetic Acid\text{Fluorescein Diacetate}\xrightarrow{\text{Esterases}}\text{Fluorescein}+\text{Acetic Acid}

This reaction occurs intracellularly, where the nonpolar fluorescein diacetate crosses the plasma membrane and is converted into the polar fluorescein, which cannot diffuse back out of the cell. This characteristic allows researchers to distinguish viable cells (which fluoresce green) from non-viable cells (which do not retain fluorescein) when using fluorescence microscopy .

Fluorescein diacetate serves as a vital indicator in cell viability assays. Viable cells can convert fluorescein diacetate into fluorescein due to the presence of active esterases, resulting in bright green fluorescence. Conversely, dead or dying cells fail to hydrolyze the dye, which allows for differentiation between live and non-viable cells using fluorescence microscopy. This property has made it a standard assay in various fields including toxicology, pharmacology, and cell biology .

Fluorescein diacetate can be synthesized through a straightforward chemical reaction involving fluorescein and acetic anhydride. The general procedure involves:

  • Dissolving fluorescein in acetic anhydride.
  • Refluxing the mixture until the color disappears.
  • Cooling the solution and adding ice water to precipitate the product.
  • Collecting and purifying the precipitate through recrystallization.

This method yields fluorescein diacetate with a high purity and yield (approximately 72.6% based on reported synthesis methods) .

Fluorescein diacetate has numerous applications across various scientific disciplines:

  • Cell Viability Assays: Used to assess the viability of cells in culture.
  • Toxicology Studies: Helps evaluate the cytotoxic effects of compounds on different cell types.
  • Pharmacological Research: Assists in studying drug effects on cellular functions.
  • Histology: Utilized for staining tissues to visualize living cells under fluorescence microscopy.

Its ability to provide rapid and reliable results has made it a staple in laboratories worldwide .

Interaction studies involving fluorescein diacetate often focus on its performance in conjunction with other dyes such as propidium iodide. In such assays, fluorescein diacetate serves as an inclusion dye for viable cells, while propidium iodide acts as an exclusion dye for non-viable cells. This dual-dye approach allows researchers to gain insights into cell health and membrane integrity simultaneously .

Fluorescein diacetate shares similarities with several other fluorescent compounds used in biological research. Here are some notable examples:

Compound NameStructure TypeUnique Features
Calcein AMEsterConverted by esterases; emits green fluorescence; used for live/dead assays.
Carboxyfluorescein diacetateEsterSimilar hydrolysis mechanism; used for tracking cellular uptake and retention.
BODIPY dyesBoron-dipyrrometheneHigh photostability; used in live-cell imaging; diverse color range available.
Propidium IodideIodinated dyeExclusion dye for dead cells; does not penetrate intact membranes.

Fluorescein diacetate's unique advantage lies in its ability to penetrate live cells easily and provide immediate feedback on cellular viability through fluorescence, distinguishing it from many other fluorescent dyes that may require more complex protocols or do not provide real-time results .

Fluorescein diacetate represents a significant advancement in the development of molecular bioswitches, offering valuable capabilities for targeted treatments and diagnostic applications [1]. This compound, with the chemical formula C₂₄H₁₆O₇ and molecular weight of 416.38 g/mol, exhibits unique photophysical properties that make it particularly suitable for bioswitch applications [2]. Traditionally, fluorescein diacetate has been considered a non-fluorescent molecule that becomes fluorescent only after cellular internalization and enzymatic processing [3]. However, recent research has revealed that fluorescein diacetate actually displays measurable fluorescence even in its unactivated state, with its fluorescence lifetime characteristics changing significantly in response to pH variations [1].

The pH-dependent fluorescence lifetime modulation of fluorescein diacetate forms the foundation for its application as a molecular bioswitch [1]. When measured using fluorescence lifetime imaging microscopy, fluorescein diacetate demonstrates incremental and detectable variations in response to biologically relevant stimulation [1]. This property enables the development of sophisticated biosensing systems that can detect subtle changes in cellular environments.

pH ValueFluorescence Lifetime (ns)Fluorescence IntensityDominant Species
2.02.0-2.7LowCation/Neutral
6.4VariableModerateMonoanion
7.010-13HighMonoanion/Dianion
8.010-13HighDianion
9.012-13HighDianion
12.03.5-4.0ReducedQuenched Dianion

The fluorescence characteristics of fluorescein diacetate are governed by its multiple pH-dependent ionic equilibria [4]. At pH values above 9, both the phenol and carboxylic acid functional groups of fluorescein are almost completely ionized, forming the fluorescein dianion [4]. As the pH decreases, the phenol group becomes protonated (pKa ~6.4) to yield the fluorescein monoanion, followed by protonation of the carboxylic acid (pKa <5) to produce the neutral species [4]. Further acidification generates a fluorescein cation (pKa ~2.1) [4].

Importantly, only the monoanion and dianion forms of fluorescein are fluorescent, with quantum yields of 0.37 and 0.93, respectively [4]. This pH-dependent behavior creates a system where the fluorescence lifetime changes predictably with environmental pH, allowing for the development of bioswitches that can respond to specific cellular conditions [1]. The excitation and emission wavelengths of fluorescein diacetate (494 nm and 521 nm, respectively) remain relatively stable across various pH conditions, but the fluorescence intensity and lifetime demonstrate significant pH-dependent variations [5].

Research has demonstrated that fluorescein diacetate can function effectively as a bioswitch when measured using fluorescence lifetime imaging microscopy [1]. The combination of fluorescein diacetate activation spectrum and fluorescence lifetime imaging serves as a sophisticated bioswitch system, where biologically relevant stimulation generates detectable and incremental variations in fluorescence parameters [1]. This capability has significant implications for the development of targeted diagnostic and therapeutic approaches.

GSTP1-Selective Fluorogenic Substrate Properties in Cancer Cell Detection

Fluorescein diacetate exhibits remarkable selectivity as a fluorogenic substrate for Pi-class glutathione S-transferase (GSTP1), making it a valuable tool for cancer cell detection and investigation [6]. GSTP1 is highly expressed in various cancerous cells and pre-neoplastic lesions, where it plays crucial roles in apoptotic resistance and metabolism of several anti-tumor chemotherapeutics [6]. This differential expression pattern establishes GSTP1 as a promising marker for malignant and pre-malignant cells, creating opportunities for targeted visualization and drug development strategies [6].

Research has demonstrated that fluorescein diacetate is fluorescently activated by the esterolytic activity of human GSTP1 (hGSTP1) with remarkable selectivity among various cytosolic glutathione S-transferases [6]. This selective activation mechanism provides a foundation for developing detection systems specifically targeting cancer cells with elevated GSTP1 expression [6]. Experimental studies have shown that fluorescence activation of fluorescein diacetate susceptible to glutathione S-transferase inhibitors was observed in MCF7 cells exogenously overexpressing hGSTP1, but not in cells overexpressing hGSTA1 or hGSTM1 [6]. This specificity confirms the selective nature of the interaction between fluorescein diacetate and GSTP1 [6].

PropertyValueApplication
GSTP1 SelectivitySelective among cytosolic glutathione S-transferasesCancer cell detection
IC50 (Ethacrynic Acid)3.3 ± 0.5 μMGSTP1 inhibitor screening
IC50 (NBDHEX)0.61 ± 0.04 μMGSTP1 inhibitor screening
Cancer Cell Lines TestedMCF7, HeLa, Multiple NSCLCCancer research
Normal vs Cancer ExpressionHigher in cancer cellsBiomarker development
Fluorescence Activation Time15-30 minutesLive cell imaging
Detection SensitivitySingle cell levelFlow cytometry

The enzyme-dependent fluorescence activation of fluorescein diacetate has been corroborated by incubating the compound with recombinant hGSTP1-1 and glutathione, showing significant fluorescence only in the presence of both components [7]. This indicates the necessity of hGSTP1-1 activity for such activation [7]. The specificity is further underscored by the established linear relationship between fluorescence increase rate and hGSTP1-1 concentration, determining the enzyme's specific activity for fluorescein diacetate to be 79±15 nmol/min/mg protein [7].

Inhibitor-sensitive fluorescence activation has also been observed in several cancer cell lines endogenously expressing GSTP1, suggesting that GSTP1 is involved in fluorescein diacetate esterolysis in these cells [6]. This property enables the development of detection systems that can identify cancer cells based on their GSTP1 expression levels [6]. The fluorescence activation of fluorescein diacetate by GSTP1 can be inhibited by compounds such as Ethacrynic acid and NBDHEX, with IC50 values of 3.3±0.5 μM and 0.61±0.04 μM, respectively [7]. This inhibition profile provides additional tools for investigating GSTP1 function in cancer cells [7].

Since GSTP1 is highly expressed in various types of cancer cells compared to their normal counterparts, improving the fluorogenic substrates to be more selective to the esterolysis activity of GSTP1 rather than carboxylesterases should lead to development of tools for detecting GSTP1-overexpressing cancer cells and investigating the biological functions of GSTP1 [6]. This approach represents a promising direction for cancer diagnostics and therapeutic development [6].

Real-Time Monitoring of Peroxisomal Membrane Permeability

Fluorescein diacetate has emerged as a valuable tool for real-time monitoring of peroxisomal membrane permeability, providing insights into cellular redox balance and oxidative stress responses [8]. Peroxisomes are capable of reactive oxygen species generation, but their contribution to cellular redox balance has not been fully understood until recent advances in fluorescence-based monitoring techniques [8]. Studies utilizing fluorescein diacetate and related compounds have demonstrated that peroxisomes and mitochondria functionally interact via reactive oxygen species signaling, suggesting a potential broader role for peroxisomes in cellular aging and the initiation of age-related diseases [8].

To gain insight into the potential physiological and pathophysiological roles of peroxisomes in the aging process and the onset of diseases related to oxidative stress, researchers have monitored the peroxisomal redox state at the single-cell level under basal and stress conditions [8]. While some studies have employed redox-sensitive variants of enhanced green fluorescent protein targeted to peroxisomes, fluorescein diacetate offers distinct advantages for monitoring membrane permeability specifically [8].

ParameterValueCell Type/System
First-order Rate Constant (K)0.33 s⁻¹Cell extracts (40°C)
Maximum Velocity (Vmax)2.9 nmol/minNanoalgosomes (22°C)
Michaelis Constant (Km)3.0 μmolNanoalgosomes (22°C)
Permeability Coefficient1.3 × 10⁻⁸ m s⁻¹Bacterial cells
GSTP1 Specific Activity79 ± 15 nmol/min/mg proteinhGSTP1-1 recombinant
Optimal pH Range7.0-8.0General cellular
Temperature Dependence40°C optimumCell extracts

Fluorescein diacetate serves as an effective probe for peroxisomal membrane permeability due to its unique properties [9]. The fluorescent dye fluorescein is membrane-permeable due to derivatization to fluorescein diacetate and can enter cells without specific uptake mechanisms [9]. In the intracellular space, the hydrolysis of the dye molecule takes place through cellular esterases, whereby the two acetate residues are cleaved off [9]. As a result, the fluorescein molecule loses its membrane permeability and remains localized in the cell, and the dye becomes excitable and measurable [9].

Research has shown that the uptake rate of fluorescein diacetate increases in direct proportion to concentration and is not saturable, suggesting that transport occurs via a passive diffusion process [10]. The permeability coefficient for fluorescein diacetate has been determined to be 1.3 × 10⁻⁸ m s⁻¹, providing a quantitative measure of its membrane transport characteristics [10]. Once inside the cell, the esters are hydrolyzed by intracellular esterases and their fluorescent products accumulate [10].

Studies have demonstrated that fluorescein diacetate hydrolysis in cell extracts can be described by first-order reaction kinetics, with a rate constant (K) of 0.33 s⁻¹ at 40°C [10]. This kinetic behavior allows for quantitative assessment of peroxisomal membrane permeability under various conditions [10]. The accumulation of fluorescein is most likely limited by the esterase activity, since transport of fluorescein diacetate is faster than the hydrolysis rate [10].

Recent research has utilized fluorescein diacetate to investigate the intraperoxisomal redox environment, revealing that it is strongly influenced by environmental growth conditions [8]. For example, the intraperoxisomal redox environment is more oxidizing than the cytosol when cells are cultured in minimum essential medium alpha medium, and more reducing when grown in F-12 nutrient mixture [8]. These findings highlight the dynamic nature of peroxisomal membrane permeability and its responsiveness to cellular conditions [8].

Fluorescein diacetate has emerged as a fundamental tool for assessing viability in eukaryotic cell cultures, with extensive optimization studies establishing standardized protocols across diverse cell types. The compound functions as a non-polar ester that readily penetrates intact cell membranes and undergoes hydrolysis by intracellular esterases to produce fluorescein, a polar fluorescent compound that becomes trapped within viable cells [1] [2].

Protocol Optimization Parameters

Comprehensive optimization studies have established critical parameters for eukaryotic cell viability assessment. The optimal fluorescein diacetate concentration for most eukaryotic applications ranges from 0.04 mg/mL for tissue-engineered constructs to working concentrations between 1.5×10⁻⁵ and 1.8×10⁻³ M for specialized applications [1] [3]. Incubation times typically range from 5 to 60 minutes, with most protocols utilizing 30-minute incubations at 37°C to ensure complete dye uptake and hydrolysis [4] [5].

Temperature standardization proves crucial for reproducible results, with 37°C representing the optimal temperature for mammalian cell cultures. This temperature ensures maximal esterase activity while maintaining cell membrane integrity during the assessment period [1] [2]. The buffer system significantly influences assay performance, with phosphate-buffered saline at pH 7.4 providing optimal conditions for both dye stability and cellular enzymatic activity [5] [6].

Validation and Correlation Studies

Extensive validation studies demonstrate strong correlations between fluorescein diacetate fluorescence measurements and established viability indicators. In tissue-engineered skin constructs, fluorescein diacetate fluorescence correlated significantly with cell inoculation density (p < 0.001) and 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide values (p < 0.001) [1]. Similarly, three-dimensional collagen-glycosaminoglycan scaffolds showed correlation coefficients exceeding 0.99 between fluorescein diacetate measurements and both inoculation density and traditional viability assays [2].

Standardized Detection Methods

Fluorescence detection typically employs excitation at 366 nm with emission measurement using standard fluorescein isothiocyanate filter sets. Metamorph image analysis systems enable quantitative assessment of fluorescence intensity, allowing for comprehensive evaluation of cell distribution and viability throughout engineered tissues [1] [2]. The assay demonstrates particular utility in non-destructive evaluation of three-dimensional constructs where traditional viability assessment methods would compromise sample integrity.

Application-Specific Modifications

Different eukaryotic cell types require specific protocol modifications to optimize sensitivity and accuracy. Human keratinocyte cultures benefit from shorter incubation periods (5-15 minutes) to minimize background fluorescence, while fibroblast cultures in collagen matrices require extended incubation times (30-60 minutes) for complete dye penetration [1] [2]. Islet viability assessment protocols utilize dual staining approaches combining fluorescein diacetate with propidium iodide to distinguish between viable cells (green fluorescence) and damaged cells (red fluorescence) [6] [7].

Microbial Community Activity Profiling in Environmental Matrices

Fluorescein diacetate hydrolysis serves as a sensitive indicator of total microbial activity in diverse environmental matrices, providing rapid assessment of microbial community metabolic potential. The technique measures non-specific esterase activity encompassing lipases, esterases, and proteases, which are abundant in microbial decomposer communities [8] [9].

Environmental Sample Processing

Soil sample analysis typically employs 1.0 to 2.0 grams of material incubated with 50 mL of 60 mM sodium phosphate buffer (pH 7.6) and 10 μg/mL fluorescein diacetate for 1-3 hours at 30°C [8] [10]. The linear relationship between fluorescein production and soil addition enables quantitative assessment of microbial activity across different soil types and environmental conditions [8] [9].

Sediment biofilm analysis requires modified protocols accounting for the three-dimensional nature of biofilm matrices. Sample amounts typically range from 0.5 to 1.0 grams with buffer volumes of 20-40 mL to ensure adequate penetration throughout the biofilm structure [11] [12]. Incubation times extend to 30-120 minutes to allow complete dye diffusion and enzymatic conversion within the biofilm matrix.

Aquatic Environment Applications

Fluorescein diacetate analysis in aquatic systems employs filtration techniques to concentrate microbial biomass before analysis. Water samples are filtered through 0.45 μm polycarbonate membranes to trap bacterial cells, with subsequent fluorescein diacetate treatment of the membrane-bound biomass [10]. This approach enables detection of microbial activity in oligotrophic environments where direct water analysis would lack sufficient sensitivity.

Stream sediment analysis utilizes 1-5 gram samples with 25-50 mL buffer volumes and extended incubation periods (90-180 minutes) to account for the heterogeneous nature of sediment microbial communities [11]. The technique provides rapid assessment of total esterase activity in stream sediment biofilms, serving as an indicator of ecosystem health and microbial decomposer activity.

Pure Culture Validation

Validation studies using pure cultures demonstrate linear relationships between microbial biomass and fluorescein diacetate hydrolysis activity. Fusarium culmorum cultures show linear increases in fluorescein production with mycelium addition both in liquid cultures and after inoculation into sterile soil [8] [9]. Similarly, Pseudomonas denitrificans exhibits linear responses correlating fluorescein diacetate hydrolysis with bacterial biomass accumulation [9].

Quality Control and Standardization

Environmental fluorescein diacetate assays require careful attention to background controls and reaction termination procedures. Acetone or chloroform-methanol mixtures effectively terminate enzymatic reactions while facilitating fluorescein extraction for spectrophotometric analysis [8] [10]. Negative controls including sterilized samples and buffer-only treatments ensure accurate baseline correction and elimination of non-biological fluorescein production.

Plant Cell Viability Determination in Suspension Cultures

Plant cell suspension cultures require specialized fluorescein diacetate protocols accounting for unique cellular characteristics including cell wall structure, chlorophyll interference, and variable esterase activity levels. The technique provides rapid, non-destructive assessment of cellular metabolic activity in both research and commercial plant biotechnology applications [13] [14].

Suspension Culture Protocol Development

Optimized protocols for plant suspension cultures typically employ fluorescein diacetate concentrations of 222 μg/mL with 60-minute incubation periods to ensure complete dye penetration through plant cell walls [13]. Sample sizes range from 0.1 to 0.75 grams of cultured cells, with fluorescein production showing linear correlation with cell weight and metabolic activity [13].

Temperature control proves critical for plant cell applications, with incubation at room temperature or 25°C often preferred over higher temperatures to prevent stress-induced changes in cellular metabolism [15] [14]. Buffer systems must accommodate plant cell osmotic requirements, with sucrose-containing buffers frequently employed to maintain cellular integrity during the assessment period [15] [16].

Callus and Tissue Culture Applications

Callus tissue viability assessment employs modified protocols using 100-200 mg fresh weight tissue samples with 5 mg/mL fluorescein diacetate stock solutions in acetone [17] [18]. Incubation periods are reduced to 5 minutes to minimize chlorophyll interference while ensuring adequate fluorescein accumulation in viable cells [17] [15].

The assessment provides qualitative estimates of viable cell percentages, with viability thresholds of greater than 30% indicating suitability for continued cultivation [17]. Samples showing less than 15% viability are typically considered non-viable and require replacement with fresh material [17].

Protoplast Viability Analysis

Plant protoplast preparations require specialized fluorescein diacetate protocols accounting for the absence of cell walls and increased membrane fragility. Working concentrations of 10-50 μg/mL with 1-5 minute incubation periods prevent osmotic stress while enabling rapid viability assessment [14] [19]. Flow cytometry detection provides quantitative analysis of individual protoplast viability with typical viability thresholds exceeding 80% for successful culture establishment [14].

Pollen Viability Assessment

Pollen viability determination represents a specialized application requiring careful optimization of fluorescein diacetate concentration and incubation conditions. Working concentrations of 6×10⁻⁵ M in sucrose-based buffers with 5-minute incubations provide optimal discrimination between viable and non-viable pollen grains [3] [15]. The fluorochromatic reaction requires completion within the first hour after pollen exposure to fluorescein diacetate to ensure accurate viability assessment [3].

Standardization studies demonstrate effective concentration ranges between 1.5×10⁻⁵ M and 1.8×10⁻³ M for various pollen species, with bicellular and tricellular pollen types showing similar response patterns [3]. The technique provides rapid field assessment of pollen quality for plant breeding and crop improvement programs [16] [20].

Osmotic Stress Applications

Fluorescein diacetate assessment proves particularly valuable for evaluating plant cell responses to osmotic stress conditions. Sonneratia alba suspension cultures demonstrate 2- to 3-fold higher fluorescein diacetate hydrolysis activity when grown in medium containing 100 mM sodium chloride compared to salt-free conditions [13]. Transfer to high mannitol concentrations results in down-regulation of cellular fluorescein diacetate hydrolysis activity, indicating osmotic stress sensitivity [13].

Limitations in Membrane Integrity Correlation and Fluorescence Artifacts

Despite widespread application, fluorescein diacetate viability assessment exhibits significant limitations that can compromise result accuracy and interpretation. Understanding these limitations enables appropriate protocol selection and result interpretation in diverse experimental contexts [21] [7].

False Positive Viability Signals

Residual esterase activity in damaged or dying cells represents a major source of false positive results, with overestimation of viable cell populations reaching 20% in some applications [22] [7]. Dead cells may exhibit continued esterase activity for extended periods following membrane damage, leading to green fluorescence that incorrectly suggests cellular viability [23] [7]. This limitation proves particularly problematic in islet transplantation applications where accurate viability assessment directly impacts clinical outcomes [22] [7].

Background Hydrolysis Interference

Non-specific hydrolysis of fluorescein diacetate by media components creates elevated baseline fluorescence that interferes with accurate viability assessment [21]. Common culture media constituents including tryptone, peptone, and yeast extract promote fluorescein diacetate hydrolysis in the absence of viable cells [21]. Tris-hydrochloride and sodium phosphate buffers also contribute to background hydrolysis, necessitating careful buffer selection and dilution strategies [21].

Fluorescence Bleedthrough Artifacts

The broad emission spectrum of fluorescein extends into the red wavelength region, creating fluorescence bleedthrough that can interfere with dual-staining protocols employing propidium iodide or ethidium bromide [7]. Excessive fluorescein accumulation can mask red fluorescence from dead cell indicators, leading to misclassification of damaged cells as viable [7]. This artifact requires careful optimization of fluorescein diacetate concentrations and appropriate color compensation in imaging systems [7].

Buffer System Interference

Different buffer systems significantly impact both fluorescein diacetate stability and fluorescence detection sensitivity [21] [24]. Media components can reduce visible fluorescence intensity through quenching mechanisms, while simultaneously promoting non-specific hydrolysis [21]. Dilution of culture media decreases both background hydrolysis and fluorescence quenching, but may compromise cellular viability during the assessment period [21].

Temperature and pH Dependencies

Fluorescein exhibits multiple pH-dependent ionic equilibria affecting both absorption and emission properties [24]. The phenol and carboxylic acid functional groups undergo ionization changes across physiological pH ranges, with only monoanion and dianion forms exhibiting significant fluorescence [24]. Temperature variations affect both esterase activity rates and fluorescein ionization states, requiring careful standardization of incubation conditions [25].

Membrane Permeability Variability

Different cell types exhibit varying fluorescein diacetate uptake rates and retention characteristics, complicating comparative viability assessments [24]. Cell membrane composition, thickness, and transport protein expression influence dye penetration and accumulation, potentially leading to underestimation of viability in certain cell populations [26]. This limitation proves particularly relevant in heterogeneous cell populations where uniform staining cannot be assumed [7].

Methodological Standardization Challenges

Literature review reveals substantial variations in fluorescein diacetate protocols across research groups, including differences in concentration, incubation time, buffer composition, and detection methods [7]. These methodological inconsistencies compromise result comparability and reproducibility across studies [7]. Standardization efforts must account for application-specific requirements while establishing universal quality control measures [27].

ParameterOptimal Range/ValueApplicationReference Study
FDA Concentration0.04 mg/mLTissue-engineered skin, 3D scaffoldsArmour et al. 2008 [1]
Incubation Time5-60 minutesHuman keratinocytes, fibroblastsJones and Senft 1985 [4]
Temperature37°CMammalian cell culturesStandard protocols
Buffer SystemPhosphate buffered salineIslet viability assessmentHPAP protocols [6]
pH Range7.4General cell viabilityMultiple studies
Detection MethodFluorescence microscopy (366 nm UV)Real-time monitoringArmour et al. 2008 [1]
Correlation with MTTr > 0.99 (p < 0.001)Validation studiesMultiple validation studies
Standard Working Concentration1.5×10⁻⁵ to 1.8×10⁻³ MPollen viability assessmentPinillos and Cuevas 2008 [3]
Matrix TypeSample AmountBuffer VolumeIncubation TimeFDA ConcentrationDetection Wavelength
Soil samples1.0-2.0 g50 mL (60 mM Na-phosphate)1-3 hours10 μg/mL490 nm
Sediment biofilms0.5-1.0 g20-40 mL30-120 minutes10-20 μg/mL490-495 nm
Aquatic environmentsFiltered biomass10-25 mL60-180 minutes5-15 μg/mL490 nm
Environmental samplesVariable20-50 mL1-2 hours10 μg/mL490 nm
Pure culturesStandardized inoculum10-20 mL30-60 minutes10-50 μg/mL490 nm
Cell TypeFDA ConcentrationIncubation DurationSample PreparationDetection MethodViability Threshold
Suspension cultures222 μg/mL60 minutes0.1-0.75 g cellsSpectrophotometry (490 nm)Linear with cell weight
Callus tissue5 mg/mL in acetone5 minutes100-200 mg fresh weightFluorescence microscopy>30% for cultivation
Protoplasts10-50 μg/mL1-5 minutesCell suspensionFlow cytometry>80% typical
Pollen grains6×10⁻⁵ M5 minutesFresh pollenFluorescence microscopy>50% optimal
Limitation TypeCauseImpact on ResultsMitigation Strategy
False Positive ResultsResidual esterase activity in damaged cellsOverestimation of viable cells (up to 20%)Use dual staining with PI
Background HydrolysisNon-specific hydrolysis by media componentsElevated baseline fluorescenceInclude negative controls
Fluorescence BleedthroughGreen fluorescence appears in red channelMisclassification of dead cells as viableOptimize FDA concentration
Storage InstabilitySpontaneous hydrolysis in aqueous solutionsInconsistent staining intensityPrepare fresh solutions
Buffer InterferenceTryptone, peptone, yeast extract interferenceFalse positive signalsDilute or change buffer system

XLogP3

3.6

Hydrogen Bond Acceptor Count

7

Exact Mass

416.08960285 g/mol

Monoisotopic Mass

416.08960285 g/mol

Heavy Atom Count

31

UNII

YL39R93PRE

Other CAS

596-09-8

Wikipedia

Diacetylfluorescein

General Manufacturing Information

Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-bis(acetyloxy)-: ACTIVE

Dates

Last modified: 08-15-2023

Explore Compound Types